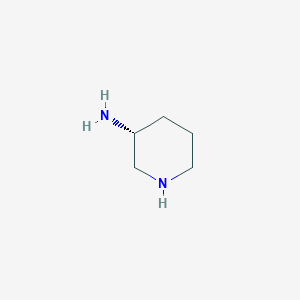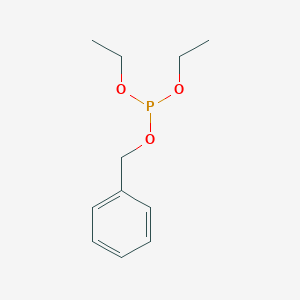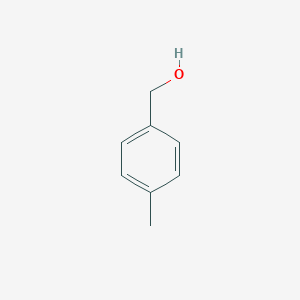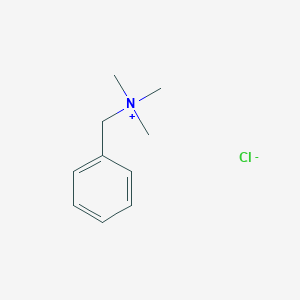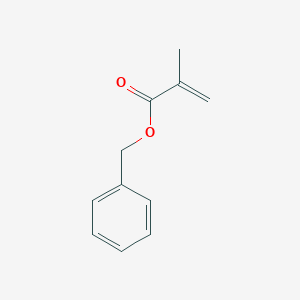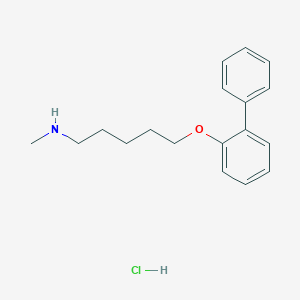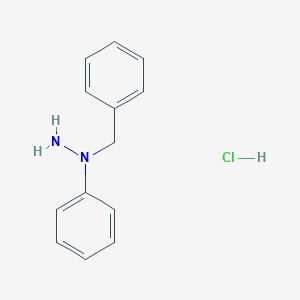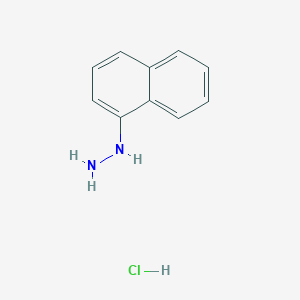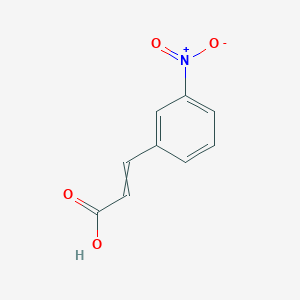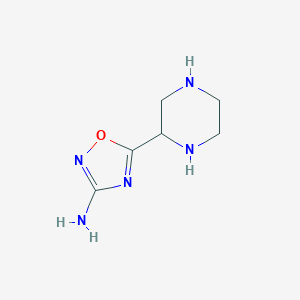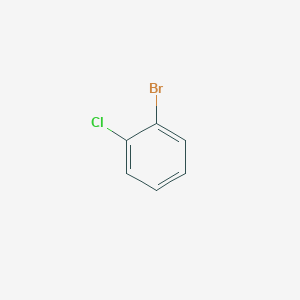
1-Bromo-2-chlorobenzene
Vue d'ensemble
Description
1-Bromo-2-chlorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrCl and its molecular weight is 191.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Temperature Dependence in Electron Attachment
1-Bromo-2-chlorobenzene has been studied for its dissociative electron attachment (DEA) properties. Research by Mahmoodi-Darian et al. (2010) explored this in the context of temperature effects, demonstrating significant temperature-dependent changes in ion yields for both Br- and Cl- ions. This indicates the potential of this compound in understanding and utilizing temperature-dependent DEA processes in various applications (Mahmoodi-Darian et al., 2010).
Spectroscopic Analysis
The vibrational properties of this compound have been investigated through experimental and theoretical approaches, offering valuable insights into its structural and electronic characteristics. Udayakumar et al. (2011) used FT-IR and FT-Raman spectroscopy, combined with computational methods, to analyze the molecule’s vibrational frequencies and spectral behaviors. Such studies are crucial in fields like materials science and molecular engineering (Udayakumar et al., 2011).
Thermodynamic and Computational Studies
Extensive thermodynamic and computational analyses have been conducted on derivatives of this compound. Vennila et al. (2018) carried out a comprehensive study on 2-bromo-1,4-dichlorobenzene, a related molecule, examining its molecular geometry, vibrational characteristics, and NMR properties. Such research is vital for understanding the molecular behavior and potential applications in areas like material science and pharmaceuticals (Vennila et al., 2018).
Vapor Pressure Assessment
The vapor pressure characteristics of this compound have been studied, providing essential data for its use in various industrial processes. Oonk et al. (1998) used a novel approach to assess the vapor pressure data of this compound, which is crucial for applications in chemical engineering and environmental science (Oonk et al., 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
1-Bromo-2-chlorobenzene is a halogenated aromatic compound . It primarily targets organic molecules in the environment, particularly in organic synthesis and pharmaceutical chemistry . It can act as an electrophile, reacting with nucleophiles in various biochemical reactions .
Mode of Action
The compound’s mode of action is primarily through electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction to yield a substituted benzene ring .
Biochemical Pathways
This compound can participate in various biochemical pathways, particularly those involving aromatic compounds . It can undergo reactions at the benzylic position, where the bromine or chlorine atom can be replaced by other functional groups . This makes it a valuable intermediate in the synthesis of more complex organic compounds .
Pharmacokinetics
Given its chemical properties, it is likely to have low water solubility and high lipid solubility . This could influence its bioavailability and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical reactions it participates in. As an intermediate in organic synthesis, it can contribute to the formation of a wide range of organic compounds . Its exact effects would therefore depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants can affect the course of its reactions . Its stability and reactivity can also be influenced by conditions such as temperature and pH .
Analyse Biochimique
Biochemical Properties
1-Bromo-2-chlorobenzene plays a role in biochemical reactions primarily as a substrate for enzymatic processes. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidative metabolism of xenobiotics. The interaction between this compound and these enzymes leads to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, this compound can interact with glutathione S-transferases, which facilitate the conjugation of the compound with glutathione, aiding in its detoxification and excretion .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway . This compound can also affect gene expression by modulating the activity of transcription factors involved in the cellular response to xenobiotic stress . Furthermore, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenases, leading to the accumulation of reactive intermediates . These intermediates can form covalent adducts with cellular proteins, nucleic acids, and lipids, resulting in cellular damage and dysfunction . Additionally, this compound can induce changes in gene expression by activating transcription factors such as Nrf2, which regulates the expression of antioxidant and detoxification genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive oxygen species . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent oxidative stress and chronic cellular damage . These effects can lead to alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in cellular function . At higher doses, this compound can cause significant toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure . Threshold effects have been observed, where certain doses of this compound lead to a sudden increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can be further conjugated with glutathione by glutathione S-transferases . This conjugation facilitates the excretion of this compound and its metabolites through the bile and urine . The metabolic flux of this compound can be influenced by the availability of cofactors such as NADPH and glutathione .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . The localization and accumulation of this compound within specific cellular compartments can affect its activity and toxicity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the localization and stability of this compound within cells .
Propriétés
IUPAC Name |
1-bromo-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELEDRHMPMKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870758 | |
| Record name | 2-Bromochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-80-4, 28906-38-9 | |
| Record name | 1-Bromo-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Bromochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorobenzene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-chlorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-bromochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-BROMOCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEC7Z3YX6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1-bromo-2-chlorobenzene revealed by spectroscopic analysis?
A: this compound's structure has been investigated using FT-Raman and FT-IR spectroscopy []. These techniques provide insights into the molecule's vibrational modes, which are directly related to its structure and bond properties. This information is valuable for understanding the compound's reactivity and physicochemical behavior.
Q2: How does the position of the halogen substituents influence the reactivity of dihalobenzene radical cations with ammonia?
A: Research using FT-ICR spectrometry shows that the position of halogen substituents significantly impacts the reactivity of dihalobenzene radical cations with ammonia in the gas phase []. Notably, 1,2-dihalobenzene radical cations exhibit the highest reactivity, while 1,4-isomers demonstrate the lowest. This difference highlights the influence of electronic effects and steric hindrance on the reaction mechanism.
Q3: Can this compound be synthesized via halogen exchange, and what factors influence the process?
A: Yes, this compound can be synthesized from 1,2-dichlorobenzene through halogen exchange reactions under hydrothermal conditions [] or in superheated water []. The yield of this compound is influenced by factors like temperature, reaction time, and the presence of catalysts such as iron(III) chloride.
Q4: What role does this compound play in palladium-catalyzed cross-coupling reactions?
A: this compound serves as a coupling partner in palladium-catalyzed reactions, particularly in the synthesis of biaryl compounds []. The reactivity of the bromine atom, activated by the palladium catalyst, allows for the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules.
Q5: How does computational chemistry contribute to our understanding of this compound?
A: Computational methods, such as HF/DFT (B3LYP) calculations, have been employed to study the molecular structure and vibrational frequencies of this compound []. These calculations provide valuable insights into the molecule's electronic structure, bond properties, and vibrational modes, complementing experimental spectroscopic data.
Q6: Are there alternative methods for synthesizing this compound?
A6: While halogen exchange reactions offer a viable route to this compound, alternative synthetic approaches may exist. Further research is needed to explore and compare different methods, considering factors like yield, cost-effectiveness, and environmental impact.
Q7: What analytical techniques are employed to study this compound?
A: Several analytical techniques are utilized in the study of this compound. Gas chromatography is employed to analyze mixtures containing this compound []. Additionally, FT-Raman, FT-IR [], and 7T Fourier transform ion cyclotron resonance mass spectrometry [] provide detailed structural and compositional information.
Q8: What are the potential environmental concerns associated with this compound?
A8: As a halogenated aromatic compound, this compound may pose environmental risks. Its fate and transport in the environment, along with its potential effects on ecosystems and human health, require further investigation. Implementing responsible waste management and exploring biodegradable alternatives are crucial steps to mitigate potential harm.
Q9: What are the dielectric properties of this compound, and how are they studied?
A: The dielectric constant of this compound has been investigated [, ], providing insights into its behavior as a dielectric material. This information is relevant for potential applications in areas such as electronics and capacitor technology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


